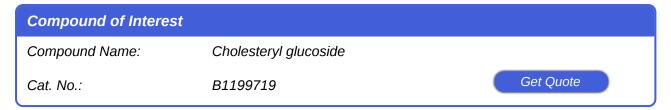


Physical and chemical properties of cholesteryl glucoside

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An In-depth Technical Guide to the Physical and Chemical Properties of **Cholesteryl Glucoside**

Introduction

Cholesteryl glucoside (CG) is a glycolipid composed of a cholesterol molecule linked to a glucose moiety. This compound and its derivatives are found across various biological kingdoms, including plants, fungi, and certain bacteria, but are relatively rare in mammals.[1][2] [3] The glycosylation of cholesterol at its 3β-hydroxy group significantly alters the biophysical properties of the parent sterol, influencing membrane fluidity and organization.[1][2] Cholesteryl glucoside is of particular interest to researchers and drug development professionals due to its crucial role in the pathogenesis of the bacterium Helicobacter pylori. This bacterium synthesizes cholesteryl glucosides to maintain membrane stability, facilitate immune evasion, and interact with host cells.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and biological functions of cholesteryl glucoside.

Chemical and Physical Properties

Cholesteryl glucoside exists as two primary anomers, α and β , which differ in the stereochemistry of the glycosidic bond linking the glucose to the cholesterol. This structural difference leads to distinct physical properties and biological activities. The quantitative properties of **cholesteryl glucoside** are summarized in Table 1.



Table 1: Physical and Chemical Properties of Cholesteryl Glucoside

Property	Value	Notes / Anomer	Reference(s)
Molecular Formula	СззН56О6	[5]	
Molecular Weight	548.79 g/mol		_
Exact Mass	548.40768950 Da	[5]	_
IUPAC Name	(2R,3R,4S,5S,6R)-2- [[(3S,8S,9S,10R,13R, 14S,17R)-10,13- dimethyl-17-[(2R)-6- methylheptan-2- yl]-2,3,4,7,8,9,11,12,1 4,15,16,17- dodecahydro-1H- cyclopenta[a]phenant hren-3-yl]oxy]-6- (hydroxymethyl)oxane -3,4,5-triol	β-D-glucoside	[5]
CAS Number	7073-61-2	β-D-glucoside	[5]
Appearance	Solid		
Melting Point	206-208 °C	α-anomer	[6]
258-260 °C	β-anomer	[6]	
Optical Rotation	[α]/D -49.0 ± 3.0°	c = 0.5 in pyridine (β- D-glucoside)	
[α]D +143.8°	c = 0.5 in chloroform (acylated α-glucoside from H. pylori)	[7]	
Solubility	Soluble in pyridine, methanol, and chloroform/methanol mixtures.	Stock solutions are often prepared in these solvents.	[8]



The structure consists of the rigid, hydrophobic steroid ring system of cholesterol and a polar, hydrophilic glucose headgroup. This amphipathic nature allows it to insert into lipid bilayers, where it influences membrane properties.[2] The presence of the sugar moiety alters the packing of membrane lipids compared to free cholesterol.[2]

Synthesis and Purification

Cholesteryl glucoside can be obtained through biological processes or chemical synthesis, with methods available to selectively produce either the α or β anomer.

Biosynthesis

In microorganisms, the synthesis is an enzymatic process.

- In Mycoplasma gallinarum, biosynthesis involves the transfer of glucose from uridine-5'-diphosphoglucose (UDPG) to membrane-bound cholesterol.[9][10] This reaction is catalyzed by a membrane-associated enzyme, requires Mg²⁺, and has an optimal pH of approximately 8.0.[9][10]
- In Helicobacter pylori, the enzyme cholesteryl α-glucosyltransferase (αCgT), encoded by the HP0421 gene, catalyzes the formation of α-cholesteryl glucoside.[3][11] This enzyme transfers glucose from UDPG to cholesterol that the bacterium sequesters from the host cell membrane.[3]

Chemical Synthesis

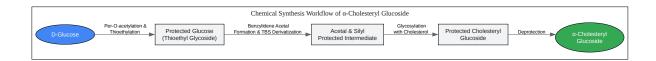
Multiple chemical synthesis routes have been developed to produce **cholesteryl glucosides** for research purposes. These multi-step procedures allow for control over the anomeric configuration.

A representative protocol for synthesizing α -cholesteryl glucoside involves several key steps starting from D-glucose.[12]

- Protection of Glucose: Glucose is first per-O-acetylated and then converted to a corresponding thioethyl glycoside.
- Acetal Formation: A benzylidene acetal is formed to protect the C4 and C6 hydroxyl groups.



- Silyl Derivatization: The remaining O-acetyl groups are replaced by tert-butyldimethylsilyl (TBS) groups, as TBS derivatization facilitates the desired α-glycosylation.
- Glycosylation: The protected glucose donor is coupled with cholesterol in a glycosylation reaction.
- Deprotection: The benzylidene and acetyl protective groups are removed to yield the final product, α-cholesteryl glucoside.



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A generalized workflow for the chemical synthesis of α -cholesteryl glucoside.[12]

The stereochemical outcome (α vs. β) can be controlled by the choice of reagents and reaction conditions. For example, using tetrabutylammonium iodide (TBAI) can enhance α -selectivity, while activation with silver triflate (AgOTf) can favor the formation of the β -anomer.[13] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[13]

Purification

Following synthesis or extraction, **cholesteryl glucoside**s are typically purified using chromatographic techniques. Thin-layer chromatography (TLC) is commonly used for monitoring reactions and assessing purity, while column chromatography is used for large-scale purification.[13] High-performance liquid chromatography (HPLC) can be used for final purification and quantification.[14]

Analytical Characterization



A combination of mass spectrometry, NMR spectroscopy, and chromatography is used to confirm the structure, purity, and quantity of **cholesteryl glucoside**.

- Mass Spectrometry (MS): Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for identifying cholesteryl glucosides in complex biological mixtures.[8][15] Electrospray ionization (ESI) is a suitable method for these polar lipids.[8][15] In MS/MS analysis, cholesteryl glucoside is characterized by specific fragment ions, with m/z 259 being more abundant than m/z 257.[8] Fast-atom bombardment mass spectrometry (FAB-MS) has also been used for structural analysis.[7]
- NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[5][7] ¹H NMR is particularly useful for determining the anomeric configuration of the glycosidic bond. An α-linkage is indicated by a small coupling constant (J ≈ 4 Hz) for the anomeric proton, whereas a larger coupling constant is characteristic of a β-linkage.[7]
- Chromatography: TLC is widely used to assess purity, with standards often specified as ≥97% pure by TLC. HPLC is employed for quantitative analysis,[14] and gas chromatography (GC) can be used after hydrolysis of the glucoside and derivatization of the resulting free sterol.[15]

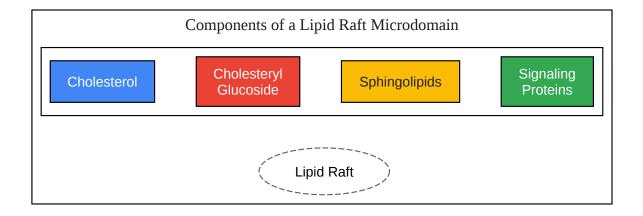
Biological Functions and Signaling Pathways

Cholesteryl glucosides play significant roles in membrane biology and host-pathogen interactions.

Role in Membrane Organization and Lipid Rafts

As amphipathic molecules, **cholesteryl glucoside**s insert into cell membranes and influence their physical properties.[1][2] They are known components of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins.[3][16][17][18] These rafts function as platforms for signal transduction and cellular trafficking.[18][19] The incorporation of **cholesteryl glucoside** can modulate the stability and organization of these domains.[16]





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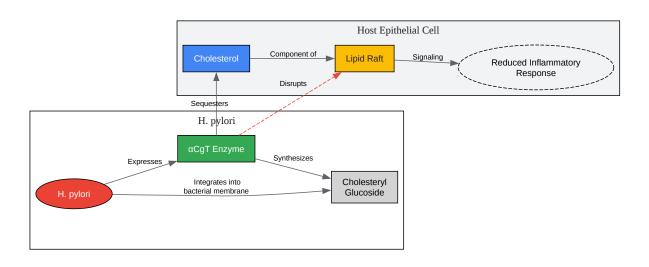
Key molecular components that constitute a lipid raft.[17][18][19]

Role in Helicobacter pylori Pathogenesis

In H. pylori, **cholesteryl glucoside**s are essential for the bacterium's survival and ability to establish chronic infection.[3][4]

- Immune Evasion:H. pylori actively extracts cholesterol from host gastric epithelial cells and converts it to cholesteryl α-glucosides using the enzyme αCgT.[3][11] This depletion of host cell cholesterol disrupts the integrity of lipid rafts, which are critical for initiating inflammatory signaling pathways.[3][11] By dismantling these signaling platforms, H. pylori effectively dampens the host's immune response.
- Autophagy Modulation: Further acylated derivatives, such as cholesteryl 6'-O-acyl-α-d-glucoside (CAG), enhance the internalization of H. pylori into host cells and interfere with the autophagic process, specifically by impairing the degradation of autophagosomes.[20][21]
 This hijacking of the autophagy-lysosomal pathway creates a protected niche that supports the intracellular survival of the bacterium.[20][21]





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H. pylori sequesters host cholesterol to synthesize **cholesteryl glucoside**s, disrupting lipid rafts and dampening immune signaling.[3][11]

Interaction with the Host Immune System

Beyond immune evasion, **cholesteryl glucoside**s can also act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system.

- Mincle Receptor Signaling: Cholesteryl α-glucosides produced by H. pylori are recognized by the Macrophage Inducible C-type Lectin (Mincle) receptor on macrophages and other immune cells.[22] This interaction triggers a signaling cascade that leads to a proinflammatory response, which is thought to contribute to the development of gastric atrophy during chronic infection.[22]
- Heat Shock Response: In animal cells, cholesteryl β-D-glucoside has been shown to be a lipid mediator in the heat shock response.[23] It activates the heat shock transcription factor



1 (Hsf1), leading to increased expression of heat shock protein 70 (Hsp70), which helps protect cells from stress-induced damage.[23]

Conclusion

Cholesteryl glucoside is a multifaceted glycolipid with distinct physical, chemical, and biological properties. Its amphipathic nature allows it to play a structural role in biological membranes, particularly within lipid raft microdomains. For researchers, its most compelling role is in the pathogenesis of Helicobacter pylori, where it is a key factor in immune evasion and bacterial survival. The ability to chemically synthesize specific anomers and derivatives of cholesteryl glucoside provides valuable tools for investigating host-pathogen interactions and exploring its potential as a therapeutic target. A thorough understanding of its properties, synthesis, and biological functions is essential for professionals in microbiology, immunology, and drug development aiming to combat H. pylori-related diseases.

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